molecular formula C23H29N3O4S B4490647 N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4490647
M. Wt: 443.6 g/mol
InChI Key: SWVPRXPWQSVSNC-UHFFFAOYSA-N
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Description

N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperidine, phenyl, pyrrolidinone, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperidine Derivative: The synthesis begins with the preparation of 1-methylpiperidine, which is then reacted with 4-hydroxybenzyl chloride under basic conditions to form the 4-[(1-methylpiperidin-4-yl)oxy]benzyl intermediate.

    Coupling with Pyrrolidinone: The intermediate is then coupled with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Azides and alkylated derivatives.

Scientific Research Applications

N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide derivatives and piperidine-containing compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-25-15-12-21(13-16-25)30-20-8-4-18(5-9-20)17-24-31(28,29)22-10-6-19(7-11-22)26-14-2-3-23(26)27/h4-11,21,24H,2-3,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVPRXPWQSVSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

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